Benzyl 3-(aminomethyl)benzoate
CAS No.:
Cat. No.: VC17850220
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15NO2 |
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Molecular Weight | 241.28 g/mol |
IUPAC Name | benzyl 3-(aminomethyl)benzoate |
Standard InChI | InChI=1S/C15H15NO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
Standard InChI Key | BYBCIJRHVGNOPT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
Benzyl 3-(aminomethyl)benzoate (C₁₅H₁₅NO₂) consists of a benzoic acid derivative esterified with benzyl alcohol at the carboxyl group and functionalized with an aminomethyl group (-CH₂NH₂) at the meta position of the aromatic ring (Figure 1) . Key structural identifiers include:
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Molecular Formula: C₁₅H₁₅NO₂
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SMILES:
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CN
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InChIKey:
BYBCIJRHVGNOPT-UHFFFAOYSA-N
The hydrochloride salt form (CID 50988701) enhances stability, with predicted collision cross-sections (CCS) for adducts such as [M+H]⁺ (155.7 Ų) and [M+Na]⁺ (169.0 Ų), indicating moderate polarizability .
Table 1: Predicted Collision Cross-Sections for Adducts of Benzyl 3-(Aminomethyl)Benzoate Hydrochloride
Adduct | m/z | CCS (Ų) |
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[M+H]⁺ | 242.11756 | 155.7 |
[M+Na]⁺ | 264.09950 | 169.0 |
[M+NH₄]⁺ | 259.14410 | 164.0 |
[M-H]⁻ | 240.10300 | 160.5 |
Synthesis and Industrial Production
Patent-Based Synthesis Route
A scalable method for synthesizing aminomethylbenzoic acid derivatives is described in Chinese Patent CN102718673A . Although the patent focuses on para-aminomethylbenzoic acid, the methodology is adaptable to meta-substituted analogs like benzyl 3-(aminomethyl)benzoate. The two-step process involves:
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Hydrolysis of p-Cyanobenzyl Chloride:
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Reactants: p-Cyanobenzyl chloride, sulfuric acid/water mixture.
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Product: p-Chloromethylbenzoic acid (intermediate).
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Conditions: Acidic hydrolysis at elevated temperatures.
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Amination with Urotropin Catalyst:
Table 2: Key Advantages of the Patent Synthesis Method
Parameter | Benefit |
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Yield | >85% after recrystallization |
Catalyst | Urotropin reduces hydroxylation byproducts |
Scalability | Suitable for industrial continuous reactors |
Solvent System | Water-based, minimizing organic waste |
Comparative Analysis with Structural Analogs
Methyl 3-(Aminomethyl)Benzoate Hydrochloride
The methyl ester analog (CAS 17841-68-8, C₉H₁₂ClNO₂) shares functional groups but differs in ester chain length. Industrial production of this compound employs catalytic hydrogenation of nitro precursors (e.g., methyl 3-nitrobenzoate) , a method potentially applicable to benzyl derivatives. Key distinctions include:
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Molecular Weight: 201.65 g/mol (methyl) vs. 241.11 g/mol (benzyl).
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Reactivity: Benzyl esters exhibit higher lipophilicity, influencing pharmacokinetic profiles in drug design.
Prospective Applications and Research Directions
Pharmaceutical Intermediate
The aminomethyl group’s nucleophilic nature positions benzyl 3-(aminomethyl)benzoate as a candidate for:
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Peptide Mimetics: Serving as a backbone for protease-resistant drug analogs.
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Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).
Polymer Chemistry
Incorporation into copolymers could enhance material properties such as:
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Thermal Stability: Aromatic rings improve decomposition thresholds.
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Biodegradability: Ester linkages facilitate enzymatic cleavage.
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